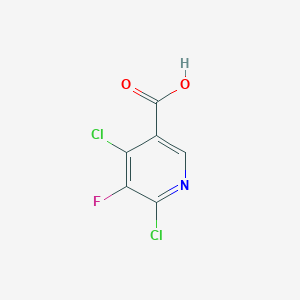

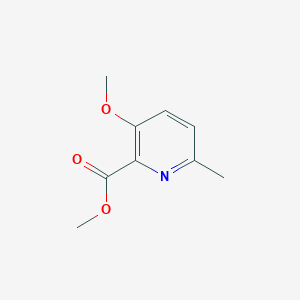

3-Methoxy-6-Methyl-2-pyridinecarboxylic acid Methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, "3-Methoxy-6-Methyl-2-pyridinecarboxylic acid Methyl ester," does not appear to be directly synthesized or characterized in the provided papers. However, related compounds and methodologies can offer insights into its potential properties and synthetic routes. For instance, the synthesis of similar pyridine derivatives has been described, which could be adapted for the synthesis of the target compound .

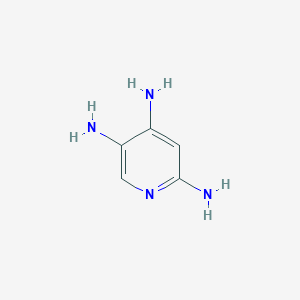

Synthesis Analysis

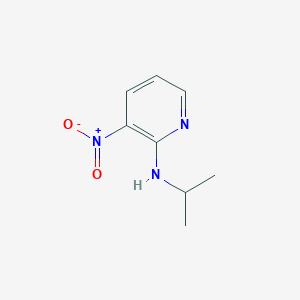

The synthesis of pyridine derivatives often involves the substitution of halogenated pyridines with various nucleophiles. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and subsequent regioselective reactions . Similarly, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate was synthesized from 2,6-dichloro-3-trifluoromethylpyridine, showcasing the importance of regioselectivity and functional group transformations . These methods could potentially be adapted to synthesize the target compound by selecting appropriate starting materials and reaction conditions.

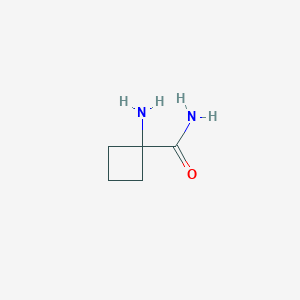

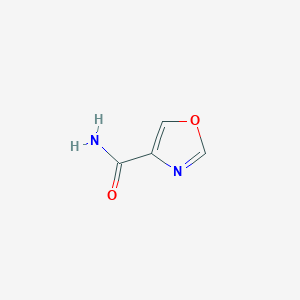

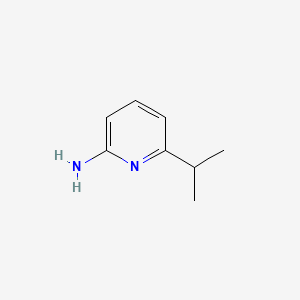

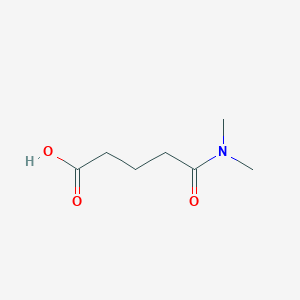

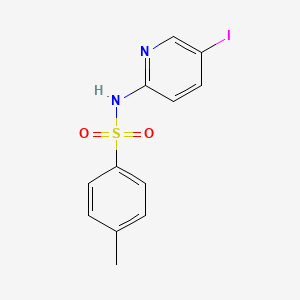

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which can be functionalized at various positions. The papers provided detail the synthesis and structural characterization of various pyridine derivatives, including esters and amides . The substitution pattern on the pyridine ring can significantly influence the compound's properties, as seen in the synthesis of monoamide isomers with different methyl substitution patterns .

Chemical Reactions Analysis

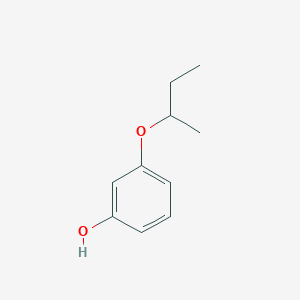

Pyridine derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, oxidation, and photochemical reactions. For instance, photochemical methylation and methoxylation of methyl 2-pyridinecarboxylate have been studied, revealing the influence of different reaction conditions on the regioselectivity of the methylation and methoxylation processes . These reactions could be relevant for the functionalization of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and functional groups. The papers discuss the synthesis of compounds with potential cardiotonic activity, indicating the biological relevance of pyridine derivatives . Additionally, the effects of substituents on the pyridine ring, such as methyl groups, can affect the compound's inductive effects and overall reactivity .

Scientific Research Applications

Photoreactions in Organic Chemistry

- UV irradiation of related pyridinecarboxylate compounds in methanol can lead to methylation and methoxylation, demonstrating the compound's reactivity under specific conditions (Sugiyama et al., 1981).

Applications in Dye and Pigment Chemistry

- Pyridinecarboxylate derivatives have been used to synthesize heterocyclic azo dyes, showing enhanced pH stability due to specific substitutions, highlighting their utility in the field of dyes and pigments (Wang et al., 2018).

Synthetic Pathways in Organic Synthesis

- Efficient synthetic routes to related pyridinecarboxylate esters have been developed, underlining the compound's relevance in organic synthesis (Horikawa et al., 2001).

Nucleophilic Substitution Reactions

- Nucleophilic substitution on pyridinecarboxylic acid oxides, including methyl ester derivatives, provides insight into the reactivity of these compounds (Voltrová & Prutianov, 1997).

Cardiotonic Activity Research

- Ester derivatives of pyridinecarboxylic acids have been studied for their cardiotonic activity, indicating potential medicinal applications (Mosti et al., 1993).

Antimicrobial Agent Synthesis

- The synthesis of chiral linear and macrocyclic bridged pyridines, starting from pyridine dicarbonyl dichloride, showcases applications in developing antimicrobial agents (Al-Salahi et al., 2010).

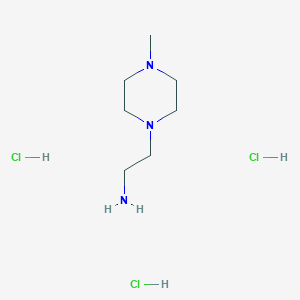

Catalytic Applications in Piperidine Synthesis

- Catalytic introduction of methoxycarbonyl methyl groups in unsubstituted pyridine has been achieved, highlighting the compound's role in piperidine derivative synthesis (Crotti et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

Pyridinecarboxylic acids, which this compound is a derivative of, are known to interact with various biological targets .

Mode of Action

It’s worth noting that pyridinecarboxylic acids, the parent compounds, are known to interact with their targets through various mechanisms .

Biochemical Pathways

Pyridinecarboxylic acids and their derivatives are known to be involved in various biochemical pathways .

Pharmacokinetics

The molecular weight of the compound is 15116 , which could influence its pharmacokinetic properties.

Result of Action

It’s worth noting that pyridinecarboxylic acids and their derivatives can have various effects at the molecular and cellular levels .

properties

IUPAC Name |

methyl 3-methoxy-6-methylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-4-5-7(12-2)8(10-6)9(11)13-3/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHIAUNBBTVKIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00605519 |

Source

|

| Record name | Methyl 3-methoxy-6-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-6-Methyl-2-pyridinecarboxylic acid Methyl ester | |

CAS RN |

65515-24-4 |

Source

|

| Record name | Methyl 3-methoxy-6-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azabicyclo[3.2.2]nonan-3-amine](/img/structure/B1321634.png)

![(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate](/img/structure/B1321654.png)

![Naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B1321663.png)